

AX20017 molecular weight and chemical structure

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Compound of Interest

Compound Name: AX20017

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An In-Depth Technical Guide to **AX20017**: A Specific Inhibitor of Mycobacterial Protein Kinase G

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the small molecule **AX20017**, a potent and specific inhibitor of Mycobacterium tuberculosis protein kinase G (PknG), a key virulence factor.

Core Compound Details

AX20017, also known as 2-(Cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, is a cell-permeable tetrahydrobenzothiophene compound. It has been identified as a highly specific inhibitor targeting the ATP-binding site of mycobacterial PknG.^{[1][2]}

Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₆ N ₂ O ₂ S	
Molecular Weight	264.34 g/mol	
CAS Number	329221-38-7	
Appearance	Light brown solid	
Solubility	Soluble in DMSO (5 mg/mL)	

Inhibitory Activity

Target	IC ₅₀	Reference
Mycobacterial Protein Kinase G (PknG)	0.39 μ M	[3]

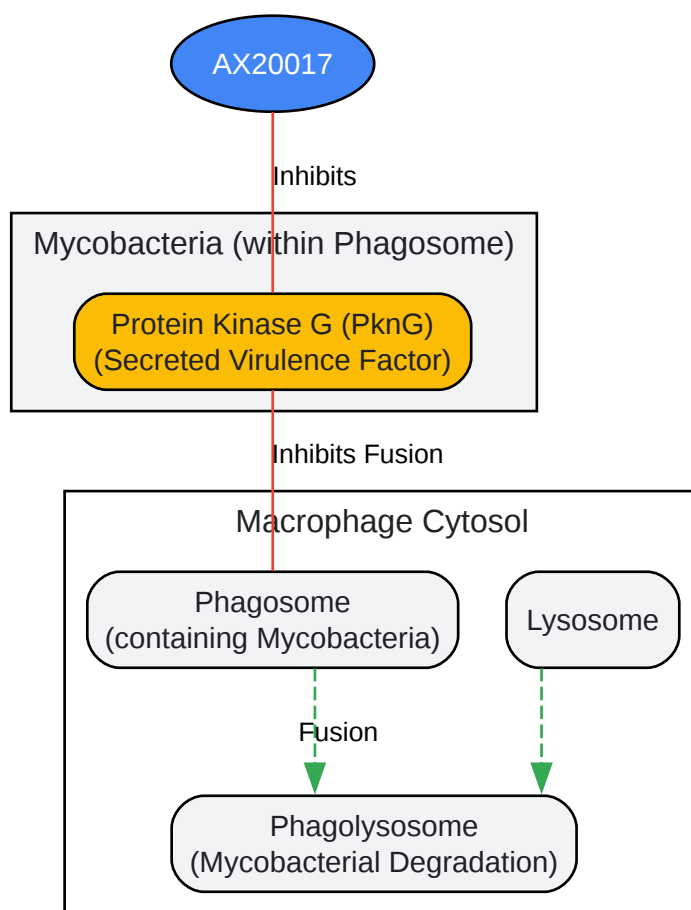
AX20017 demonstrates remarkable selectivity for mycobacterial PknG. Studies have shown that it does not significantly affect the activity of a broad panel of 28 human kinases, highlighting its potential as a specific therapeutic agent with a reduced likelihood of off-target effects.[1][4]

Mechanism of Action: Targeting a Mycobacterial Virulence Factor

Mycobacterium tuberculosis, the causative agent of tuberculosis, employs a sophisticated mechanism to survive within host macrophages. A crucial element of this strategy is the secretion of the eukaryotic-like serine/threonine protein kinase, PknG, into the macrophage phagosome.[1][5] PknG acts to block the fusion of the phagosome with the lysosome, a cellular compartment responsible for degrading pathogens. This inhibition of phagosome-lysosome fusion creates a protected niche for the mycobacteria, allowing them to replicate within the host cell.[1][2][5]

AX20017 directly counteracts this survival mechanism. By specifically inhibiting the kinase activity of PknG, **AX20017** effectively disables the mycobacterial defense, leading to the rapid transfer of the bacteria to lysosomes for degradation and subsequent killing.[1][2][3]

The structural basis for the high specificity of **AX20017** has been elucidated through X-ray crystallography of the PknG-**AX20017** complex (PDB ID: 2PZI).[1][2][6] The inhibitor binds deep within the ATP-binding pocket of the kinase.[1][2] This binding pocket is shaped by a unique combination of amino acid residues not found in any human kinases, which explains the compound's high degree of selectivity.[1][2]



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Mechanism of **AX20017** action within a macrophage.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize **AX20017**.

In Vitro PknG Kinase Assay

This assay quantifies the enzymatic activity of PknG and its inhibition by **AX20017**.

- Objective: To determine the IC_{50} of **AX20017** for PknG.
- Methodology:

- Recombinant PknG (e.g., 0.5 µg) is incubated in a reaction buffer containing 25 mM Tris (pH 7.5), 2 mM MnCl₂, and 0.5 µCi of radiolabeled [γ-³²P]ATP.[3]
- The kinase-dead mutant, PknG-K181M, can be included as a substrate for PknG.[1][3]
- The reaction is performed in the presence of varying concentrations of **AX20017** or a vehicle control (e.g., DMSO).
- Reaction mixtures are incubated at 30°C for a set time (e.g., 30 minutes).
- The reaction is stopped by adding SDS-PAGE loading buffer.
- Proteins are separated by size using SDS-PAGE.
- The gel is dried, and the incorporation of the ³²P radiolabel into the substrate is visualized and quantified by autoradiography.[1]

Macrophage Infection and Mycobacterial Survival Assay

This cell-based assay assesses the effect of **AX20017** on the survival of mycobacteria within host macrophages.

- Objective: To determine if **AX20017** can induce the killing of intracellular mycobacteria.
- Methodology:
 - A macrophage cell line (e.g., J774 or primary bone marrow-derived macrophages) is seeded in culture plates.
 - Macrophages are infected with a mycobacterial strain, such as M. bovis BCG or a luciferase-expressing strain of M. tuberculosis, for 1-3 hours.[5]
 - Extracellular bacteria are removed by washing.
 - The infected cells are then treated with various concentrations of **AX20017** for a specified period (e.g., 24 hours).[5]

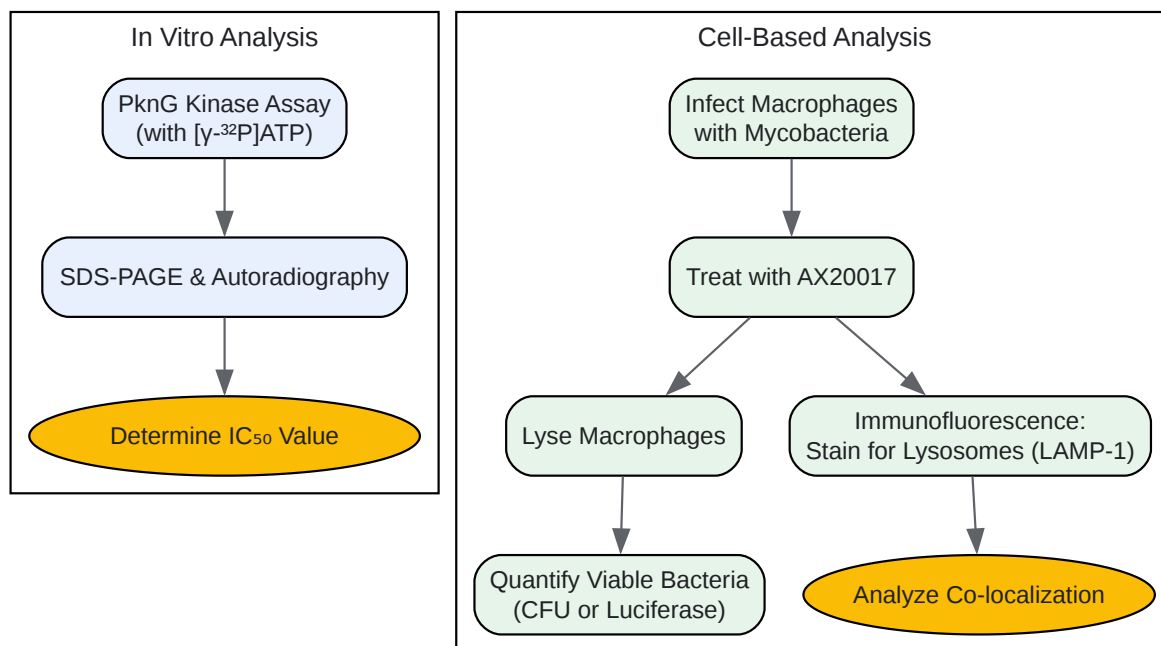
- After treatment, the macrophages are lysed with a gentle detergent (e.g., saponin) to release intracellular bacteria.
- The number of viable mycobacteria is quantified by either:
 - Colony-Forming Units (CFU): Serial dilutions of the lysate are plated on appropriate agar (e.g., Middlebrook 7H11), and colonies are counted after incubation.[5]
 - Luciferase Assay: For luciferase-expressing strains, the luminescence of the lysate is measured, which is proportional to the number of viable bacteria.[5]

Immunofluorescence Microscopy for Phagosome-Lysosome Fusion

This technique visualizes the localization of mycobacteria within the endocytic pathway of macrophages.

- Objective: To visually confirm that **AX20017** treatment leads to the delivery of mycobacteria to lysosomes.
- Methodology:
 - Macrophages are cultured on glass coverslips and infected with fluorescently labeled mycobacteria (or bacteria are subsequently stained).
 - Infection proceeds in the presence or absence of **AX20017** (e.g., 20 μ M) for a chase period of 2-3 hours.[5]
 - Cells are fixed with paraformaldehyde, permeabilized with a detergent, and then blocked.
 - The cells are stained with a primary antibody against a lysosomal-associated membrane protein, such as LAMP-1.[5]
 - A fluorescently labeled secondary antibody is used to detect the primary antibody.
 - The coverslips are mounted on slides, and the co-localization of mycobacteria with the LAMP-1 signal is analyzed using fluorescence microscopy.[5] An increase in co-

localization indicates enhanced phagosome-lysosome fusion.



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Workflow for in vitro and cell-based characterization of **AX20017**.

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